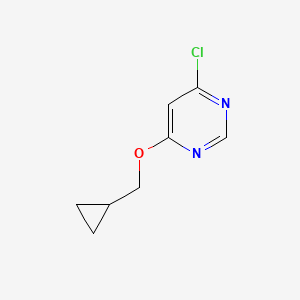

4-Chloro-6-(cyclopropylmethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNBMKRJHQQLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734165 | |

| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249603-83-5 | |

| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(cyclopropylmethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 4 Chloro 6 Cyclopropylmethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of two nitrogen atoms, renders the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles.

The chlorine atom at the C-4 position of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine can be readily displaced by a range of oxygen, nitrogen, and sulfur nucleophiles. These reactions typically proceed under basic conditions, which can be achieved using an excess of the amine nucleophile or an additional base like triethylamine (B128534) or sodium hydroxide. proquest.com The use of polar solvents such as ethanol, methanol, or even water can facilitate these transformations. proquest.comnih.gov For instance, reactions with various amines lead to the formation of the corresponding 4-amino-6-(cyclopropylmethoxy)pyrimidine derivatives. Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities, respectively. Studies on related 4-chloropyrimidine (B154816) systems have shown that these SNAr reactions are generally efficient, providing a straightforward method to diversify the pyrimidine core. proquest.com

Extensive research has been conducted on the reactivity of chloro-substituted pyrimidines with a diverse set of amine and alcohol derivatives. nih.govnih.gov These studies have revealed that both aliphatic and aromatic amines can act as effective nucleophiles. nih.gov The reaction of 4-chloro-6-(cyclopropylamino)pyrimidine with various amines, for example, proceeds to give the corresponding 4,6-diaminopyrimidine (B116622) derivatives. synquestlabs.com In the case of alcohols, the corresponding alkoxide is typically generated in situ using a base to facilitate the substitution reaction. The choice of solvent and base can be critical in optimizing the reaction conditions and yields. For instance, using polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be an environmentally friendly and efficient medium for SNAr reactions on nitrogen-containing heterocycles. nih.gov

Table 1: Examples of SNAr Reactions on Chloro-Pyrimidines

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | N-phenyl-6-(cyclopropylmethoxy)pyrimidin-4-amine | Base (e.g., K2CO3), Solvent (e.g., DMF) | preprints.org |

| Cyclopropylamine | N-cyclopropyl-6-(cyclopropylmethoxy)pyrimidin-4-amine | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | synquestlabs.com |

| Sodium methoxide | 4-methoxy-6-(cyclopropylmethoxy)pyrimidine | Solvent (e.g., Methanol) | bldpharm.com |

| Indoline | 4-(indolin-1-yl)-6-(cyclopropylmethoxy)pyrimidine | NaOH, Ethanol | proquest.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. researchgate.net The presence of the chloro substituent at an sp2-hybridized carbon atom allows for the use of various palladium-catalyzed coupling protocols.

The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 4-aryl- or 4-heteroaryl-6-(cyclopropylmethoxy)pyrimidines. core.ac.ukresearchgate.netmdpi.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like K₂CO₃ or Cs₂CO₃, in a suitable solvent system, which can include aqueous mixtures. core.ac.ukmdpi.comresearchgate.net The use of micellar catalysis, employing surfactants in water, has emerged as a sustainable approach for Suzuki-Miyaura cross-couplings. researchgate.net The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of substituted pyrimidines. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Chloro-Pyrimidines

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-phenyl-6-(cyclopropylmethoxy)pyrimidine | mdpi.com |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/Water | 4-(4-methoxyphenyl)-6-(cyclopropylmethoxy)pyrimidine | mdpi.com |

| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 4-(pyridin-3-yl)-6-(cyclopropylmethoxy)pyrimidine | researchgate.net |

| (6-methoxypyridin-3-yl)boronic acid | Pd(OAc)₂/TPGS-750-M | K₃PO₄ | Water | 4-(6-methoxypyridin-3-yl)-6-(cyclopropylmethoxy)pyrimidine | researchgate.net |

Beyond the Suzuki-Miyaura coupling, this compound is also amenable to other palladium-catalyzed transformations. The Heck reaction , which couples an unsaturated halide with an alkene, can be utilized to introduce alkenyl substituents at the C-4 position. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgrug.nl

The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr reactions for the formation of C-N bonds. wikipedia.orgrsc.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, including those that are poor nucleophiles in traditional SNAr reactions. researchgate.netwikipedia.org The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig amination. researchgate.netwikipedia.org

Transformations Involving the Cyclopropylmethoxy Substituent

While the primary reactive site of this compound is the C-4 chloro group, the cyclopropylmethoxy substituent can also undergo chemical transformations, although these are generally less common. The ether linkage is relatively stable, but under harsh acidic or basic conditions, cleavage could potentially occur. More specific transformations would likely target the cyclopropyl (B3062369) ring itself. For instance, radical-mediated ring-opening of the cyclopropyl group is a known process, although its application in the context of this specific pyrimidine derivative is not extensively documented. Such transformations could provide access to pyrimidine derivatives with modified side chains, further expanding the chemical space accessible from this versatile building block.

Cleavage and Derivatization Strategies of the Alkoxy Group

The cyclopropylmethoxy group attached to the pyrimidine ring is generally stable; however, its cleavage or substitution can be achieved under specific reaction conditions, particularly when the pyrimidine ring is activated by other substituents. The reactivity of the C-O bond is significantly lower than that of the C-Cl bond in nucleophilic aromatic substitution (SNAr) reactions.

Research on analogous 6-alkoxy-4-chloropyrimidines demonstrates that nucleophilic attack preferentially occurs at the C4 position, displacing the chloride, which is a better leaving group. For the alkoxy group to be displaced, the pyrimidine ring typically requires strong activation by an electron-withdrawing group, such as a nitro group at the C5 position.

In a notable study, 6-alkoxy-4-chloro-5-nitropyrimidines were treated with primary amines. chemrxiv.org This reaction led to the sequential substitution of first the chlorine atom and subsequently the alkoxy group, yielding a disubstituted product. chemrxiv.org This indicates that the initial amination at C4 further activates the ring, facilitating the displacement of the alkoxy group. Under acidic conditions, certain 4,6-disubstituted-5-nitropyrimidines can undergo ring cleavage rather than simple substitution. rsc.org

These findings suggest two primary strategies for the derivatization of the cyclopropylmethoxy group in this compound:

Activation and Substitution: Introduction of a strong electron-withdrawing group (e.g., -NO₂) at the C5 position would render the C6 position susceptible to nucleophilic attack, allowing for the displacement of the cyclopropylmethoxy group by various nucleophiles.

Ring Transformation: Under specific conditions, particularly with potent nucleophiles or acidic environments, reactions might lead to a cleavage of the pyrimidine ring itself, yielding highly substituted acyclic products. rsc.orgrsc.org

Table 1: Reactivity of Alkoxy Groups on Activated Pyrimidine Rings

| Substrate | Reagent(s) | Conditions | Product Type | Finding | Reference |

|---|---|---|---|---|---|

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (2 equiv.), TEA | Room Temperature | 4,6-Diamino-5-nitropyrimidine | Sequential substitution occurs, with the alkoxy group being displaced after the chloride. | chemrxiv.org |

| 6-Chloro-4-dialkylamino-5-nitropyrimidine | Acidic Conditions (e.g., HCl) | - | 3-Amino-3-dialkylamino-2-nitroacrylonitrile | Acidic treatment leads to pyrimidine ring cleavage. | rsc.org |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic character dictates its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution, especially when substituted with good leaving groups like chlorine.

Electrophilic Aromatic Substitution Potentials on the Pyrimidine Core

The pyrimidine core is highly deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. Furthermore, under the acidic conditions often required for EAS, one of the ring nitrogens becomes protonated, creating a pyridinium-like cation that is even more deactivated. uoanbar.edu.iq

Consequently, forcing electrophilic substitution on the pyrimidine ring requires harsh reaction conditions. uoanbar.edu.iq When substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon in the ring. However, for this compound, the chloro and alkoxy substituents also influence the regioselectivity. Research on highly activated pyrimidines, such as those bearing multiple amino groups, has shown that protonation (an electrophilic attack) can occur at the C5 position to form a stable cationic intermediate known as a σ-complex. nih.gov

Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution

| Aromatic System | Relative Reactivity vs. Benzene | Reason for Reactivity |

|---|---|---|

| Phenol | Highly Activated (~1000x) | Strongly electron-donating -OH group. quora.com |

| Toluene | Activated (~25x) | Weakly electron-donating -CH₃ group. quora.com |

| Benzene | Baseline (1x) | Standard reference. libretexts.org |

| Chlorobenzene | Deactivated (~0.03x) | Inductively withdrawing, weakly resonance-donating -Cl group. quora.com |

| Pyridine | Strongly Deactivated (~10⁻⁶x) | Electron-withdrawing ring nitrogen; protonation in acid. uoanbar.edu.iq |

| Pyrimidine | Very Strongly Deactivated | Two electron-withdrawing ring nitrogens; protonation in acid. uoanbar.edu.iq |

Oxidative and Reductive Transformations of the Pyrimidine Ring

The pyrimidine ring in this compound can undergo both oxidative and reductive transformations, though these often target the substituents or require specific conditions to affect the heterocyclic core.

Reductive Transformations: The most common reductive transformation for chloropyrimidines is catalytic dehalogenation. oregonstate.edu This process involves the removal of the chlorine atom, replacing it with hydrogen. This is typically achieved using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). oregonstate.edu The reaction is often performed in the presence of a base (e.g., magnesium oxide, sodium hydroxide) to neutralize the hydrochloric acid that is formed. oregonstate.edu Under more vigorous conditions, the pyrimidine ring itself can be reduced to a di- or tetrahydro-pyrimidine derivative. oregonstate.edunih.gov For example, reduction with zinc in acetic acid has been shown to reduce the pyrimidine ring. nih.gov

Table 3: Selected Methods for the Reduction of Chloropyrimidines

| Reagent(s) | Base/Additive | Transformation | Reference |

|---|---|---|---|

| H₂ / Palladium Catalyst | Magnesium Oxide | Reductive dehalogenation (C-Cl → C-H). | oregonstate.edu |

| H₂ / Palladium Catalyst | Aqueous Sodium Hydroxide | Reductive dehalogenation; potential for ring reduction. | oregonstate.edu |

| Zinc (Zn) | Acetic Acid | Reduction of the pyrimidine ring. | nih.gov |

| Sodium in Ethanol | - | Reduction of the pyrimidine ring to piperidine (B6355638) (for pyridine). | uoanbar.edu.iq |

Oxidative Transformations: The pyrimidine ring is relatively stable to oxidation due to its electron-deficient nature. Oxidation typically occurs at electron-rich substituents on the ring rather than the ring itself. For instance, an analogue containing a methylthio group can be selectively oxidized to the corresponding methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). mdpi.comresearchgate.net There is limited evidence for the direct oxidation of the pyrimidine ring in this compound under standard laboratory conditions.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the 4-chloropyrimidine (B154816) moiety makes it an excellent starting point for the synthesis of more elaborate heterocyclic structures, particularly those involving fused or polycyclic ring systems.

Annulation, or ring-forming, reactions are fundamental in heterocyclic chemistry. The chloro group in 4-Chloro-6-(cyclopropylmethoxy)pyrimidine can be displaced by a dinucleophile in a process that forms a new ring fused to the original pyrimidine (B1678525) core. While specific examples for this exact molecule are proprietary, the pathway is well-established for analogous 4-chloropyrimidines. For instance, reaction with a nucleophile containing an adjacent functional group can lead to intramolecular cyclization, yielding fused systems like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines. These fused systems are prevalent in medicinal chemistry. The synthesis of various fused pyrimidine derivatives often relies on the NCNCC+C approach, where the pyrimidine ring is constructed or elaborated upon through cyclization reactions nuph.edu.uanih.gov.

Beyond simple annulations, the compound serves as a foundational element for constructing multi-cyclic, non-planar structures. Palladium-catalyzed cross-coupling reactions are a primary tool for this purpose. A Suzuki-Miyaura coupling, for example, can introduce an aryl or heteroaryl group at the 4-position. If this newly introduced group contains a reactive site, a subsequent intramolecular reaction can forge another ring, leading to a complex polycyclic architecture. The versatility of similar scaffolds, such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine, in undergoing condensation reactions to yield polycyclic systems has been well-documented, highlighting the potential of the 4-chloropyrimidine core in such synthetic endeavors mdpi.comresearchgate.net.

Building Block for Multifunctionalized Chemical Entities

The term "building block" implies that the compound can be used to systematically introduce a specific set of chemical and physical properties into a target molecule. This compound excels in this role due to the distinct functionalities offered by its constituent parts. The pyrimidine ring is a known pharmacophore, the cyclopropylmethoxy group can enhance metabolic stability and lipophilicity, and the chloro group provides a site for chemical diversification.

The true synthetic power of this compound lies in the strategic replacement of its chloro group to introduce a wide variety of other chemical functionalities. This transformation allows chemists to append new scaffolds to the pyrimidine core, creating libraries of compounds for structure-activity relationship (SAR) studies. Highly functionalized fluorinated building blocks, for example, are sought after for constructing complex molecules for new bioactive substances mdpi.com. The reactivity of the C-Cl bond facilitates a range of transformations, as detailed in the table below, which are inferred from the established chemistry of analogous 4-chloropyrimidines.

| Transformation Type | Reagents/Catalyst | Functionality Introduced | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl | 4-Aryl-6-(cyclopropylmethoxy)pyrimidines |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base | Amino groups (NR¹R²) | 4-Amino-6-(cyclopropylmethoxy)pyrimidines |

| SNAr with O-Nucleophiles | Alcohols/phenols, strong base (e.g., NaH) | Alkoxy, Aryloxy groups | 4-Alkoxy-6-(cyclopropylmethoxy)pyrimidines |

| SNAr with S-Nucleophiles | Thiols, base (e.g., K₂CO₃) | Thioether groups | 4-(Alkylthio)-6-(cyclopropylmethoxy)pyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | 4-Alkynyl-6-(cyclopropylmethoxy)pyrimidines |

These transformations enable the conversion of the simple chloropyrimidine into a vast array of more complex and functionally diverse molecules, making it a valuable scaffold in discovery chemistry nih.gov.

Strategic Utility in Cascade and One-Pot Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity. Cascade and one-pot reactions, where multiple chemical transformations occur in a single reaction vessel, are central to achieving these goals. The reactivity of this compound makes it an ideal substrate for inclusion in such protocols.

A hypothetical one-pot reaction could involve an initial SNAr or cross-coupling reaction to displace the chloride, followed by the addition of a new set of reagents to induce a subsequent reaction on the newly introduced substituent, all without isolating the intermediate. For example, a Suzuki coupling to introduce a 2-formylphenyl group could be followed by the addition of an amine to form an imine and induce cyclization in a single pot, yielding a complex fused heterocyclic system. The development of efficient one-pot syntheses for various pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, demonstrates the applicability of such strategies in heterocyclic chemistry researchgate.netoiccpress.com. This approach significantly increases synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for Key Transformations of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine and Analogs

The presence of a chlorine atom at the C4 position and a cyclopropylmethoxy group at the C6 position dictates the primary reactive sites of the molecule. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring makes the carbon atoms, especially at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound and related substituted chloropyrimidines. This reaction typically proceeds through a two-step addition-elimination mechanism.

The general mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C4). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the ring nitrogen atoms. youtube.com In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substitution product.

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines is highly sensitive to the electronic properties of the substituents on the ring. wuxiapptec.com For 4,6-disubstituted pyrimidines, the C4 and C6 positions are activated towards nucleophilic attack. In the case of 4-chloro-6-alkoxypyrimidines, the alkoxy group is an electron-donating group. While it activates the ring towards electrophilic substitution in general aromatic systems, in the electron-poor pyrimidine system, its primary influence is on the relative reactivity of the substituted positions. The chlorine atom at C4 is a good leaving group, making this position the primary site for SNAr reactions. nih.gov

Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that even though the alkoxy group can also be a leaving group, the chlorine atom is typically displaced first by nucleophiles like primary amines. chemrxiv.org However, under certain conditions, a second substitution can occur where the alkoxy group is also displaced. chemrxiv.org The reaction of 4,6-dichloropyrimidine (B16783) with phenols, for instance, leads to the monosubstituted product 4-chloro-6-phenoxypyrimidine. nih.gov Similarly, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide exclusively yields the C4-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. researchgate.net

| Substrate | Nucleophile | Solvent/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 4-Ethylphenol / K2CO3 | DMF, 100 °C | 4-Chloro-6-(4-ethylphenoxy)pyrimidine | nih.gov |

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa | EtOH, 20 °C | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.net |

| 2,4-Dichloropyrimidine | Amines | - | Generally C4 substitution | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Amines | - | C4 substitution | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxides | -78 °C | C2 substitution | wuxiapptec.com |

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent of this compound serves as an effective handle for such transformations. Palladium and nickel catalysts are most commonly employed for these reactions. tcichemicals.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves three primary steps: numberanalytics.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine ring. This step involves the insertion of the palladium atom into the C4-Cl bond, forming a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both the pyrimidine moiety and the new organic group.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

Nickel-catalyzed cross-coupling reactions follow a similar catalytic cycle. tcichemicals.com Electrochemical methods using a sacrificial iron anode in conjunction with a nickel(II) catalyst have also been developed for the reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov The proposed mechanism involves the initial reduction of Ni(II) to Ni(0), which then undergoes oxidative addition into the C-X bond of either the chloropyrimidine or the aryl halide. nih.gov

The selectivity of these reactions at the C4 position is generally high due to the greater reactivity of the C-Cl bond compared to potential C-O bond cleavage of the alkoxy group under these conditions. Studies on related 6-bromo-4-chlorothienopyrimidines have shown that selective Suzuki coupling at the C6 position (C-Br bond) can be achieved over the C4 position (C-Cl bond) by careful choice of palladium catalyst and reaction conditions, highlighting the tunability of these reactions. tcichemicals.com

Stereochemical Considerations in Synthetic and Transformation Processes

For the compound this compound, the key reactions of nucleophilic substitution and cross-coupling occur at the aromatic pyrimidine ring, which is planar. The cyclopropylmethoxy substituent is achiral. Therefore, in reactions with achiral nucleophiles or coupling partners, the products formed are also achiral, and stereochemical considerations are generally not a primary concern.

Stereochemistry becomes a significant factor only when a chiral element is introduced into the reaction. This could occur if:

The incoming nucleophile or cross-coupling partner is chiral.

A chiral catalyst or ligand is used in the transformation.

In such cases, the formation of diastereomers or enantiomers would be possible, and the stereochemical outcome would depend on the specific interactions within the transition state. For instance, in the synthesis of certain bioactive molecules, a chiral amine might be used to displace the chlorine atom, leading to a chiral product whose biological activity could be dependent on its stereochemistry. However, for the fundamental transformations of this compound itself, there are no inherent stereocenters being created or modified.

Role of Substituent Effects on Reaction Selectivity and Rate

The rate and selectivity of reactions involving this compound are profoundly influenced by the electronic and steric effects of its substituents.

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency is crucial for the facility of SNAr reactions, as it stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. youtube.com

The chlorine atom at C4 is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary role, however, is to serve as a good leaving group.

Quantum mechanical calculations on analogous systems have shown that the regioselectivity of SNAr reactions is predictable. wuxiapptec.com The Lowest Unoccupied Molecular Orbital (LUMO) often has the largest lobe on the carbon atom that is most susceptible to nucleophilic attack. For many substituted chloropyrimidines, this is the C4 position. wuxiapptec.com

Steric Effects: The cyclopropylmethoxy group can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles or reagents. However, for most common nucleophiles, the attack at the C4 position is not significantly hindered.

The interplay of these effects makes the C4 position of this compound the most reactive site for both nucleophilic displacement and oxidative addition in cross-coupling reactions. The electron-donating alkoxy group at C6 and the electron-withdrawing nature of the pyrimidine nitrogens work in concert to activate the C4-Cl bond for substitution.

| Substrate | Substituent at C6 | Substituent Effect | Observed Reactivity/Selectivity | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methylpyrimidine | -CH3 | Weakly electron-donating (inductive) | Standard reactivity in SNAr | nih.gov |

| This compound | -OCH2-c-Pr | Electron-donating (resonance) | Activated for SNAr and cross-coupling at C4 | uni.lu |

| 4,6-Dichloropyrimidine | -Cl | Electron-withdrawing (inductive) | Highly reactive at both C4 and C6; allows for sequential substitutions | nih.gov |

| 4-Amino-6-chloropyrimidine | -NH2 | Strongly electron-donating (resonance) | Reactive in Ni-catalyzed cross-coupling | nih.gov |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | -OR, -NO2 (at C5) | -OR is donating; -NO2 is strongly withdrawing | Highly activated for SNAr at C4 due to the nitro group | chemrxiv.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Density Functional Theory (DFT) has become a standard method for the structural optimization of organic molecules due to its favorable balance of accuracy and computational cost. samipubco.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with Pople-style basis sets like 6-31G or 6-311++G(d,p), is frequently employed for calculations on pyrimidine (B1678525) derivatives. wjarr.comjocpr.com

Table 1: Predicted Geometrical Parameters for 4-Chloro-6-(cyclopropylmethoxy)pyrimidine based on DFT/B3LYP Calculations on Analogous Structures This table presents hypothetical yet representative data based on findings for similar molecular fragments in the literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C4-Cl | 1.74 |

| C6-O | 1.35 | |

| O-CH₂ | 1.43 | |

| N1=C6 | 1.33 | |

| N1=C2 | 1.34 | |

| C4-N3 | 1.32 | |

| **Bond Angles (°) ** | Cl-C4-C5 | 116.5 |

| C5-C6-N1 | 123.0 | |

| C6-O-CH₂ | 118.0 | |

| Dihedral Angle (°) | C5-C6-O-CH₂ | ~180 (anti-periplanar) or ~0 (syn-periplanar) |

Frequency calculations are typically performed following optimization to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. wjarr.com

While DFT is widely used, ab initio methods provide an alternative, often higher-accuracy, approach to studying molecular structures. Methods like Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporate electron correlation more explicitly than standard DFT functionals. nih.gov

For a molecule like this compound, MP2 calculations would serve to refine the geometric parameters obtained from DFT. nih.gov These calculations are computationally more demanding but are valuable for benchmarking the results from less expensive methods. They are particularly useful for systems where electron correlation effects are significant. Comparing the structural data from DFT and MP2 can provide a high degree of confidence in the predicted molecular conformation. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods can quantify these properties through various descriptors derived from the calculated electronic wavefunction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. epstem.net The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. irjweb.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a small gap suggests higher reactivity. wjarr.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopropylmethoxy group and the pyrimidine ring nitrogens, which have lone pairs of electrons. The LUMO is likely distributed across the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chloro substituent. The eventual charge transfer within the molecule can be explained by the HOMO-LUMO energy gap. irjweb.comnih.gov

Table 2: Representative FMO Data for a Substituted Pyrimidine This table contains hypothetical data based on published values for similar pyrimidine derivatives to illustrate expected trends.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 6.5 |

A smaller energy gap indicates that the molecule requires less energy to be excited, suggesting greater polarizability and higher chemical reactivity. wjarr.com

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of a molecule (bonds, lone pairs). scirp.org This method is exceptionally useful for quantifying intramolecular delocalization, such as hyperconjugation and charge transfer interactions. researchgate.net These interactions are evaluated using second-order perturbation theory, where the stabilization energy (E(2)) between a filled (donor) NBO and an empty (acceptor) NBO indicates the strength of the delocalization. scirp.org

In this compound, significant E(2) values are expected for interactions involving:

The lone pairs of the pyrimidine nitrogen atoms (donor) and the antibonding π* orbitals of the ring (acceptor).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential projected onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. epstem.net Different potential values are represented by different colors:

Red/Yellow : Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue : Regions of positive potential, electron-poor, indicating sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs. researchgate.netresearchgate.net These sites are the primary targets for protonation and other electrophilic interactions. A region of negative potential would also be associated with the ether oxygen and the chlorine atom. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the cyclopropyl (B3062369) group and the pyrimidine ring, identifying them as potential sites for nucleophilic interaction. researchgate.net

Fukui Function Analysis to Predict Reactivity Sites

Fukui function analysis is a method rooted in density functional theory (DFT) used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. wikipedia.org This is achieved by calculating the change in electron density at a particular point in the molecule as the total number of electrons is altered. wikipedia.org

For this compound, this analysis would involve calculating the condensed Fukui functions for each atom. The sites with the highest values for f+(r) would indicate the most probable locations for nucleophilic attack, while the highest f-(r) values would point to the sites most susceptible to electrophilic attack. Regions with high f0(r) values would be the most likely to undergo radical attack.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | f⁰ (for Radical Attack) |

| N1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| N3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| O7 | Data not available | Data not available | Data not available |

| C8 | Data not available | Data not available | Data not available |

| C9 | Data not available | Data not available | Data not available |

| C10 | Data not available | Data not available | Data not available |

| Cl11 | Data not available | Data not available | Data not available |

| H's | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or computational data is available.

Spectroscopic Property Predictions and Comparative Analysis

Computational methods are frequently used to predict the spectroscopic properties of novel compounds, which can aid in their experimental characterization.

Theoretical calculations, typically using DFT methods like B3LYP with appropriate basis sets, can predict the vibrational frequencies of a molecule. nih.govsciensage.info These predicted frequencies, corresponding to specific vibrational modes (e.g., stretching, bending), can be compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to confirm the molecular structure. nih.gov The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. sciensage.info

For this compound, a computational study would provide a list of calculated vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) | Assignment (PED) |

| C-H stretch (pyrimidine) | Data not available | Data not available | Data not available |

| C-H stretch (cyclopropyl) | Data not available | Data not available | Data not available |

| C=N stretch (pyrimidine) | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

| Ring breathing | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No computational data for this specific molecule has been found.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of complex organic molecules. nih.govresearchgate.net

A computational study on this compound would report the calculated chemical shifts for each unique carbon and hydrogen atom in the structure.

Table 3: Example of Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Data not available | - |

| C5-H | Data not available | - |

| O-CH₂ | Data not available | - |

| CH (cyclopropyl) | Data not available | - |

| CH₂ (cyclopropyl) | Data not available | - |

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C6 | - | Data not available |

| O-CH₂ | - | Data not available |

| CH (cyclopropyl) | - | Data not available |

| CH₂ (cyclopropyl) | - | Data not available |

This table is for illustrative purposes only. No GIAO or other NMR prediction data is available for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry allows for the exploration of potential chemical reactions at a molecular level. By modeling reaction pathways, chemists can calculate the energies of reactants, products, intermediates, and, crucially, transition states. This information helps in understanding reaction mechanisms, predicting reaction rates, and determining the feasibility of a proposed synthetic route.

For this compound, such studies could, for example, model its nucleophilic substitution reactions, where the chlorine atom is displaced. The analysis would involve locating the transition state structure for the reaction and calculating the activation energy barrier, providing insight into the reaction's kinetics. However, no such modeling studies have been published for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the functional groups and probing the skeletal framework of the molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For complex heterocyclic systems like pyrimidine (B1678525) derivatives, these techniques are invaluable for confirming the presence of key structural motifs.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups within a molecule. In the case of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the cyclopropyl (B3062369) group, the ether linkage, and the carbon-chlorine bond.

Based on data from analogous pyrimidine derivatives, the principal vibrational modes can be predicted. The pyrimidine ring itself gives rise to several characteristic bands, including C=N and C=C stretching vibrations, as well as ring breathing modes and in-plane and out-of-plane bending vibrations. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group typically appear at higher wavenumbers. The presence of the ether group is confirmed by a strong C-O-C stretching band, while the C-Cl stretch is expected in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrimidine C-H | Stretching | 3100-3000 | Medium |

| Cyclopropyl C-H | Stretching | 3080-2990 | Medium |

| Methylene (B1212753) (-CH₂-) | Asymmetric & Symmetric Stretching | 2960-2850 | Medium |

| Pyrimidine Ring | C=N, C=C Stretching | 1600-1450 | Strong-Medium |

| Pyrimidine Ring | Skeletal Vibrations | 1400-1000 | Medium-Weak |

| Ether (C-O-C) | Asymmetric Stretching | 1275-1200 | Strong |

| Ether (C-O-C) | Symmetric Stretching | 1075-1020 | Strong |

Note: This table contains predicted data based on the analysis of structurally similar compounds.

FT-Raman spectroscopy serves as an essential complement to FT-IR, providing data on non-polar bonds and symmetric vibrations that are often weak or absent in infrared spectra. For this compound, the Raman spectrum would be particularly useful for observing the pyrimidine ring's symmetric breathing vibrations and the stretching of the C-Cl bond.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in polarizability. Therefore, the symmetric vibrations of the pyrimidine and cyclopropyl rings are expected to be strong in the Raman spectrum. This complementary information is crucial for a complete vibrational assignment and a more robust structural confirmation. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental IR and Raman data to achieve a precise assignment of all fundamental vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of 1H and 13C spectra, along with advanced multidimensional techniques, it is possible to map the precise connectivity and spatial arrangement of atoms within the this compound molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum would reveal distinct signals for each unique proton. Key expected signals include two singlets in the aromatic region for the non-equivalent protons on the pyrimidine ring (H-2 and H-5). A doublet in the alkoxy region would correspond to the methylene protons (-O-CH₂-), coupled to the adjacent cyclopropyl methine proton. The cyclopropyl group itself would present a more complex pattern, with a multiplet for the methine proton (-CH-) and separate multiplets for the non-equivalent methylene protons of the three-membered ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyrimidine carbons are influenced by the electronegative nitrogen atoms and the chlorine substituent. The signal for the carbon atom bonded to chlorine (C-4) and the one bonded to the oxygen of the ether (C-6) would appear at a characteristic downfield shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyrimidine) | ~8.7 | s |

| H-5 (pyrimidine) | ~7.2 | s |

| -O-CH₂- | ~4.2 | d |

| -CH- (cyclopropyl) | ~1.3 | m |

| -CH₂- (cyclopropyl) | ~0.6 | m |

| -CH₂'- (cyclopropyl) | ~0.4 | m |

Click to view Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 (C-O) | ~170 |

| C-2 | ~162 |

| C-4 (C-Cl) | ~161 |

| C-5 | ~112 |

| -O-CH₂- | ~75 |

| -CH- (cyclopropyl) | ~12 |

| -CH₂- (cyclopropyl) | ~4 |

Note: This table contains predicted data based on the analysis of structurally similar compounds. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

For unambiguous assignment of all signals and confirmation of the molecular structure, advanced NMR techniques are employed.

APT (Attached Proton Test): This 1D experiment differentiates carbon signals based on the number of attached protons. Quaternary carbons and CH₂ groups would show positive signals, while CH and CH₃ groups would show negative signals. This would help distinguish the pyrimidine carbons (C-2, C-4, C-5, C-6) and confirm the assignments for the cyclopropylmethoxy side chain.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be instrumental in confirming the connectivity within the cyclopropylmethoxy group, showing a clear correlation between the -O-CH₂- protons and the cyclopropyl methine proton, as well as the couplings between the protons on the cyclopropyl ring itself.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each protonated carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the entire molecular puzzle. For instance, HMBC would show correlations from the pyrimidine proton H-5 to carbons C-4 and C-6, and from the -O-CH₂- protons to the pyrimidine carbon C-6 and the cyclopropyl methine carbon, thus confirming the placement of the substituent on the pyrimidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₉ClN₂O), the molecular weight is 184.62 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two peaks for the molecular ion: M⁺ at m/z 184 and an M+2 peak at m/z 186, with a relative intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the most labile bonds typically initiates the fragmentation cascade. Plausible fragmentation pathways for this compound would include:

Loss of the cyclopropyl group to give a fragment at [M-41]⁺.

Loss of the entire cyclopropylmethyl radical, resulting from cleavage of the C-O bond, to give a major fragment corresponding to the [M-55]⁺ ion.

Loss of a chlorine radical (·Cl) to yield a fragment at [M-35]⁺.

Fragmentation of the pyrimidine ring itself, a common pathway for such heterocyclic systems.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

|---|---|

| 184/186 | [M]⁺ (Molecular Ion) |

| 149 | [M-Cl]⁺ |

| 129 | [M-C₄H₇]⁺ (Loss of cyclopropylmethyl) |

Note: This table contains predicted data based on established fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by providing highly accurate mass measurements. uci.edu For this compound, with a molecular formula of C8H9ClN2O, the theoretical monoisotopic mass is 184.04034 Da. uni.lu

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, offer high resolving power, which is the ability to distinguish between ions of very similar mass-to-charge ratios (m/z). nih.govrsc.org This capability is crucial for differentiating the target compound from potential isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. nih.gov

The process involves ionizing the sample and measuring the m/z of the resulting ions with exceptional accuracy, typically within a few parts per million (ppm). eurl-pesticides.eu An external calibration is performed daily to maintain mass accuracy below 5 ppm. eurl-pesticides.eu For this compound, the expected accurate mass for the protonated molecule ([M+H]+) would be approximately 185.04762 m/z. uni.lu The measured accurate mass is then compared to the calculated mass for the proposed elemental formula. A close match, often within 0.003 m/z units for molecules under 1000 amu, provides strong evidence for the correct molecular formula. uci.edu This technique is instrumental in confirming the identity of newly synthesized batches of the compound and is a standard requirement for publication in reputable scientific journals. uci.edumdpi.com

Table 1: Predicted HRMS Adducts for this compound

| Adduct | m/z |

| [M+H]+ | 185.04762 |

| [M+Na]+ | 207.02956 |

| [M-H]- | 183.03306 |

| [M+NH4]+ | 202.07416 |

| [M+K]+ | 223.00350 |

| [M+H-H2O]+ | 167.03760 |

| [M+HCOO]- | 229.03854 |

| [M+CH3COO]- | 243.05419 |

| Data sourced from PubChemLite uni.lu |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique particularly useful for the analysis of a wide range of molecules with minimal fragmentation. youtube.com In this method, the analyte, this compound, is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid. youtube.com A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. youtube.com

The resulting ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio. nih.gov Smaller ions travel faster and reach the detector first, allowing for the determination of the molecular weight of the compound. nih.gov MALDI-TOF MS is known for its high throughput and sensitivity, making it a valuable tool for rapid screening and characterization. nih.govnih.gov While often used for large biomolecules, its application extends to the analysis of synthetic polymers and other organic compounds. youtube.compeeref.com The technique typically produces singly charged molecular ions, simplifying the resulting mass spectrum. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for the analysis of polar and thermally labile compounds, including pyrimidine derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a heated capillary tube at a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

These ions are then introduced into the mass analyzer. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, ESI-MS can be used to determine its molecular weight and to study its fragmentation patterns through tandem mass spectrometry (MS/MS). nih.gov In positive ion mode, the protonated molecule [M+H]+ would be the predominant ion observed. nih.gov By varying the cone voltage and collision energy, characteristic fragment ions can be generated, providing valuable structural information. nih.gov This technique has been successfully applied to the quantification of various pyrimidine derivatives in biological and other matrices. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. fishersci.com The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. researchgate.net HPLC methods can be optimized by adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation. nih.govmdpi.com HPLC is also crucial during the synthesis process for monitoring reaction progress and for the purification of the final product. google.comgoogle.com

Table 2: Typical HPLC Parameters for Pyrimidine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a specific wavelength (e.g., 290 nm) |

| Flow Rate | 1.0 mL/min |

| Note: These are general parameters and may need optimization for specific applications. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. stevens.edu It is particularly suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be used to analyze for volatile impurities or degradation products. nih.gov

In GC-MS, the sample is vaporized and injected into a long, thin capillary column. pnnl.gov The components of the mixture are separated based on their boiling points and interactions with the stationary phase. rsc.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. pg.edu.pl The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification by comparison with spectral libraries. nih.govnih.gov GC-MS is a highly sensitive and specific technique for the identification and quantification of trace-level impurities. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The components of the mixture migrate up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. pg.edu.pl The separated spots are visualized under UV light or by staining. By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. nih.gov

Conclusion and Future Research Directions in 4 Chloro 6 Cyclopropylmethoxy Pyrimidine Chemistry

Summary of Current Understanding and Contributions to Heterocyclic Chemistry

4-Chloro-6-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound belonging to the pyrimidine (B1678525) family. synblock.comuni.lu It is recognized primarily as a synthetic intermediate or building block in organic chemistry. bldpharm.com The core of the molecule is a pyrimidine ring, a 1,3-diazobenzene structure that is aromatic and widely found in biologically significant molecules, including three of the nucleobases in nucleic acids: cytosine, thymine, and uracil. chemenu.com

The significance of pyrimidine derivatives is well-established in medicinal chemistry, where the pyrimidine scaffold is a common feature in many drugs, particularly as kinase inhibitors. chemenu.comchemicalbook.com The versatility and reactivity of the pyrimidine ring make it an ideal starting point for developing therapeutic agents. chemicalbook.com In this compound, the substituents on the pyrimidine ring are crucial. The chlorine atom at the C4 position serves as a reactive site, enabling further chemical modifications. chemicalbook.comwuxiapptec.com The cyclopropyl (B3062369) group, part of the cyclopropylmethoxy side chain, is often incorporated into drug candidates to enhance properties such as metabolic stability and biological activity. chemenu.com

Therefore, the primary contribution of this compound to heterocyclic chemistry is its role as a key intermediate for the synthesis of more complex, functionalized pyrimidines. nih.gov Its structure combines the proven pyrimidine scaffold with a desirable cyclopropyl motif, making it a valuable precursor for creating novel molecules with potential pharmacological applications. chemenu.comchemicalbook.com

Emerging Synthetic Strategies for Highly Functionalized Pyrimidines with Specific Substitution Patterns

The synthesis of pyrimidines with defined substitution patterns is a central theme in heterocyclic chemistry. For compounds like this compound, the focus is often on leveraging the existing chloro-substituent for further functionalization. The synthesis of related 4-chloro-6-substituted phenyl pyrimidines, which are key intermediates for important enzyme inhibitors, can be achieved through conventional heating or with the assistance of microwave technology. nih.gov

A significant challenge and area of emerging research is achieving chemoselectivity and regioselectivity in these reactions. For pyrimidine rings with multiple reactive sites, directing a reaction to a specific position is crucial. Research on related polysubstituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrates that selective substitution can be controlled by the choice of reagents and reaction conditions. researchgate.net For instance, anilines and secondary aliphatic amines can be directed to selectively displace a chloride group, while other nucleophiles might target a different position on the ring. researchgate.net This highlights an emerging strategy where fine-tuning the reaction environment allows for the construction of highly specific substitution patterns on the pyrimidine core.

Potential for Exploration of Novel Reactivity Pathways and Transformations

The chlorine atom on this compound is a key functional group that dictates much of its reactivity, primarily through nucleophilic aromatic substitution (SnAr) reactions. chemicalbook.comwuxiapptec.com This pathway is commonly used to introduce a wide variety of functional groups by reacting the chloropyrimidine with different nucleophiles. Furthermore, the chloro-substituent makes the compound amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. chemicalbook.com

Future research could explore the dichotomy in regioselectivity observed in related pyrimidine systems. wuxiapptec.com For example, while the C4 position is the expected site of attack in many cases, the electronic influence of the cyclopropylmethoxy group at the C6 position could lead to unexpected reactivity. Studies on 2-MeSO2-4-chloropyrimidine show that different types of nucleophiles, such as alkoxides versus amines, can selectively attack different positions on the ring (C2 versus C4). wuxiapptec.com Investigating whether a similar selectivity can be induced with this compound by varying the nucleophile or reaction conditions presents a rich area for exploration. Additionally, transformations involving the ether linkage of the cyclopropylmethoxy group itself, inspired by reactions on similar alkoxy-pyrimidines, could unlock novel synthetic routes. google.comgoogle.com

Advances in Computational Design and Prediction of Pyrimidine Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool for designing and understanding the properties of pyrimidine derivatives. Quantum mechanics (QM) calculations, in particular, offer powerful insights into chemical reactivity that can guide synthetic efforts. wuxiapptec.com For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of a pyrimidine derivative can help predict which sites are most susceptible to nucleophilic attack. wuxiapptec.com

However, recent advances show that more sophisticated computational models are needed to account for complex interactions. In the case of 2-MeSO2-4-chloropyrimidine, simple LUMO analysis was insufficient to explain the observed C2 selectivity with certain nucleophiles. wuxiapptec.com Advanced QM calculations that modeled the entire reaction energy profile, including the transition states, revealed that non-covalent interactions like hydrogen bonding between the substrate and the nucleophile were the directing force, lowering the energy barrier for C2 attack. wuxiapptec.com This approach allows for the in silico prediction of reaction outcomes with high accuracy, saving significant laboratory time and resources.

Beyond reactivity, computational methods can also predict key physical properties. For this compound, properties such as the collision cross section (CCS) for different adduct ions have been predicted using computational models. uni.lu This data is valuable for analytical purposes, such as mass spectrometry-based identification.

Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 185.04762 | 140.0 |

| [M+Na]+ | 207.02956 | 150.9 |

| [M-H]- | 183.03306 | 144.4 |

| [M+NH4]+ | 202.07416 | 153.2 |

| [M+K]+ | 223.00350 | 146.6 |

| [M+H-H2O]+ | 167.03760 | 132.1 |

| [M+HCOO]- | 229.03854 | 158.4 |

| [M+CH3COO]- | 243.05419 | 182.6 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These computational advances enable the rational, tailored design of novel pyrimidine derivatives with specific, predictable chemical and physical properties.

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes during synthesis to prevent inhalation of vapors .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services .

How can substituent variations on the pyrimidine core influence biological activity, and what methodologies assess these effects?

Q. Advanced Research Focus

- Substituent effects :

- The cyclopropylmethoxy group enhances lipophilicity, potentially improving membrane permeability .

- Chloro groups at the 4-position increase electrophilicity, aiding covalent interactions with biological targets .

Methodologies :

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) to compare derivatives .

- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) .

- SAR studies : Systematically replace substituents and correlate structural changes with activity trends .

What strategies resolve contradictory data in reaction yields or biological activity measurements?

Q. Advanced Research Focus

- Reproducibility checks : Verify purity via HPLC (>95%) and NMR to rule out impurities .

- Control experiments : Test identical conditions with/without catalysts to isolate variable effects .

- Statistical analysis : Apply ANOVA to assess significance of yield differences across trials .

- Cross-lab validation : Collaborate with independent groups to confirm biological activity data .

Which analytical techniques effectively characterize this compound and ensure purity?

Q. Intermediate Research Focus

How can computational methods predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to active sites (e.g., using PDB structures) to prioritize targets .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

- Free energy calculations : Use MM-PBSA to estimate binding affinities and guide SAR .

What are common side reactions during synthesis, and how can they be minimized?

Q. Basic Research Focus

- Hydrolysis of chloro group : Mitigate by avoiding aqueous conditions during substitution .

- Ring-opening : Control temperature (<100°C) and avoid strong bases .

- Byproduct formation : Use excess cyclopropylmethanol (1.5–2.0 eq) to drive reaction completion .

How are pharmacokinetic properties of pyrimidine derivatives determined and optimized?

Q. Advanced Research Focus

- ADME assays :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.